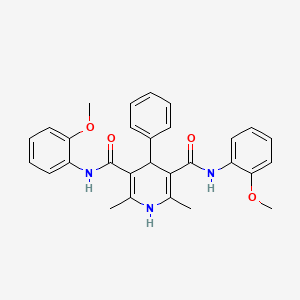
N,N'-bis(2-methoxyphenyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE is a synthetic compound belonging to the dihydropyridine classIt exhibits various biological activities, including calcium channel antagonism, antioxidant properties, and enzyme inhibition .
Preparation Methods
The synthesis of N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE can be achieved through a one-pot three-component Hantzsch reaction. This method involves the condensation of 2-methoxybenzaldehyde, 3-oxo-N-(prop-2-yn-1-yl)butanamide, and ammonium carbonate under specific reaction conditions . The reaction typically proceeds at room temperature and yields the desired product with high efficiency.
Chemical Reactions Analysis
N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Scientific Research Applications
N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Antioxidant Research: The compound exhibits significant antioxidant properties, making it a candidate for research in oxidative stress-related conditions.
Enzyme Inhibition: It has been shown to inhibit enzymes like cathepsin S, which is involved in various pathological processes.
Mechanism of Action
The mechanism of action of N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE involves multiple pathways:
Calcium Channel Blockade: It inhibits calcium influx by blocking voltage-gated calcium channels, which can reduce muscle contraction and lower blood pressure.
Antioxidant Activity: The compound activates the Nrf2-ARE pathway, enhancing the expression of antioxidant enzymes and reducing oxidative stress.
Enzyme Inhibition: It binds to the active site of enzymes like cathepsin S, preventing their activity and subsequent pathological effects.
Comparison with Similar Compounds
N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE can be compared with other dihydropyridine derivatives:
N3,N5-bis[(2-methoxyphenyl)methyl]-1-(3-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine: This compound also exhibits enzyme inhibition but lacks significant calcium channel blocking activity.
1-(2-methoxybenzoyl)-N3,N5-bis[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine: Similar in structure but differs in its biological activity profile.
1-(4-methoxybenzoyl)-N3,N5-bis[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine: Another related compound with distinct pharmacological properties.
N3,N5-BIS(2-METHOXYPHENYL)-2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXAMIDE stands out due to its multi-targeted approach, combining calcium channel blockade, antioxidant activity, and enzyme inhibition in a single molecule.
Properties
Molecular Formula |
C29H29N3O4 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-N,5-N-bis(2-methoxyphenyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C29H29N3O4/c1-18-25(28(33)31-21-14-8-10-16-23(21)35-3)27(20-12-6-5-7-13-20)26(19(2)30-18)29(34)32-22-15-9-11-17-24(22)36-4/h5-17,27,30H,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
VNTVHJGUAIFLES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-heptylphenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11476778.png)
![N-(2-chlorophenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11476781.png)
![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11476787.png)
![Methyl 4-({[5-chloro-2-(piperidin-1-yl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11476789.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]-3-phenylpropanamide](/img/structure/B11476795.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-](/img/structure/B11476797.png)
![1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11476811.png)

![N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11476852.png)
![5-amino-3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11476869.png)
![ethyl 6-({1,3-dimethyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11476872.png)
![N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B11476878.png)
![4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11476883.png)
![3,5-Bis(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11476887.png)
